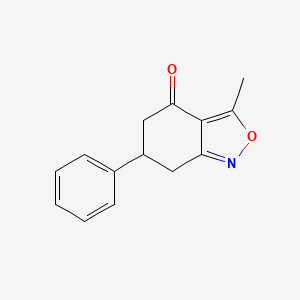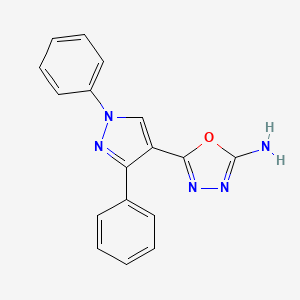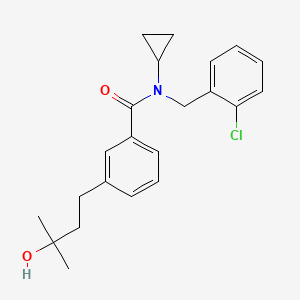![molecular formula C20H16ClN3O2 B5588799 4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" often involves multi-step reactions including the formation of quinoline derivatives and subsequent modifications. For instance, electrochemical oxidation has been used to synthesize highly conjugated bisindolyl-p-quinone derivatives from 4-(piperazin-1-yl)phenols in the presence of indole derivatives, showcasing a unique regioselectivity in the synthesis process (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing the piperazine and quinoline units has been extensively studied, with methods such as X-ray crystallography providing detailed insights. For example, single-crystal X-ray crystallography along with spectroscopic techniques like FT-IR, 1H-NMR, and UV-Visible spectroscopy have been employed to characterize the structure of quinoline derivatives, revealing information about their electronic and spatial configuration (Murugesan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" and similar compounds is influenced by their functional groups. For example, the presence of a piperazine ring and a quinoline moiety can lead to a variety of chemical reactions, including nucleophilic substitutions and electrochemical oxidation reactions. Such reactions are fundamental for the synthesis of complex molecules with potential biological activities (Desai et al., 2017).
Physical Properties Analysis
The physical properties of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" such as solubility, melting point, and crystalline form can be deduced from its molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are pivotal for understanding the compound's interactions at a molecular level. These properties are influenced by the compound's electronic structure, which can be analyzed through DFT calculations to determine the HOMO-LUMO gap and Fukui function, providing insights into its reactivity (Murugesan et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-(8-chloroquinoline-2-carbonyl)-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-8-4-5-14-9-10-17(22-19(14)16)20(26)23-11-12-24(18(25)13-23)15-6-2-1-3-7-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSMGJQITALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=C(C=CC=C3Cl)C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)






![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)